3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Systematic Nomenclature and Molecular Identification
The compound 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is defined by its IUPAC name, which specifies the substituent positions on the pyrazole ring. The molecular formula $$ \text{C}9\text{H}{13}\text{ClN}2\text{O}2\text{S} $$ reflects its composition, with a molecular weight of 248.73 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2137958-01-9 | |
| InChI Code | 1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
|
| SMILES Notation | CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl |
The cyclopentyl group at position 3 and the sulfonyl chloride (-SO$$_2$$Cl) at position 4 are critical to its reactivity.
Historical Context in Heterocyclic Sulfonyl Chloride Research
Sulfonyl chlorides have been pivotal in medicinal chemistry since the 1930s, with Prontosil marking the advent of sulfonamide antibiotics. Early synthesis relied on harsh reagents like POCl$$3$$ and SO$$2$$Cl$$_2$$, which lacked selectivity for complex substrates. The development of This compound emerged from advancements in regioselective sulfonation, particularly using chlorosulfonic acid and thionyl chloride under controlled conditions.
Recent innovations, such as parallel medicinal chemistry (PMC) protocols, enable efficient coupling of sulfonyl chlorides with amines, broadening applications in drug discovery. For example, pyrazole sulfonamides now feature in anticancer agents targeting enzymes like carbonic anhydrase IX.
Positional Isomerism in Pyrazole-Sulfonyl Chloride Systems
Positional isomerism significantly impacts the physicochemical and biological properties of pyrazole sulfonyl chlorides. The table below contrasts isomers with varying substituent positions:
Regiocontrol in synthesis, such as strategic atom replacement in pyrazole alkylation, ensures precise placement of functional groups. For instance, This compound benefits from steric and electronic effects that favor sulfonation at position 4 over position 3 or 5.
Properties
IUPAC Name |
3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBDTDYMBRLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137958-01-9 | |
| Record name | 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Molecular Characteristics
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride possesses the molecular formula C9H13ClN2O2S with a molecular weight of 248.73 g/mol. Its structure contains several key features that contribute to its synthetic utility and reactivity:
- Pyrazole Core : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms
- Cyclopentyl Group : At position 3, enhancing lipophilicity
- Methyl Group : At position 1, stabilizing the pyrazole ring against metabolic degradation
- Sulfonyl Chloride : At position 4, enabling nucleophilic substitution reactions
The compound is characterized by the following identifiers:
- IUPAC Name: 3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride
- Standard InChI: InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3
- SMILES: CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl
General Synthetic Approaches
Synthetic Strategy Overview
The synthesis of this compound typically follows a two-stage approach:
- Pyrazole Ring Formation : Construction of the appropriately substituted pyrazole core
- Sulfonylation Reaction : Introduction of the sulfonyl chloride functional group at position 4
This stepwise approach allows for control over the regiochemistry and substitution pattern of the final product, which is crucial for maintaining structural integrity and functional group compatibility.
Key Precursors and Starting Materials
The synthesis generally requires the following key reagents and intermediates:
- 3-Cyclopentyl-1-methyl-1H-pyrazole (the core heterocycle)
- Chlorosulfonic acid (primary sulfonating agent)
- Thionyl chloride (for conversion of sulfonic acid to sulfonyl chloride)
- Appropriate solvents (typically chlorinated solvents)
Detailed Synthesis Methods
Direct Sulfonylation of Pyrazole Derivatives
The most common and efficient method for preparing this compound involves direct sulfonylation of the corresponding pyrazole derivative with chlorosulfonic acid. This approach can be divided into several critical steps:
Preparation of Reaction System
The reaction is typically conducted under anhydrous conditions with rigorous exclusion of moisture. A suitable apparatus includes a reaction vessel equipped with efficient stirring, temperature control, and inert gas (nitrogen or argon) inlet.
Sulfonylation Reaction
The sulfonylation process follows this general procedure:
- The 3-cyclopentyl-1-methyl-1H-pyrazole substrate (1.0 equiv.) is dissolved in an appropriate solvent, typically chloroform or dichloromethane.
- The solution is cooled to a temperature between -20°C and 0°C under inert atmosphere.
- Chlorosulfonic acid (5.5 equiv.) is added dropwise over an extended period (30-60 minutes) to maintain the low temperature.
- Following complete addition, thionyl chloride (1.0-1.3 equiv.) is added to ensure complete conversion to the sulfonyl chloride.
- The reaction mixture is gradually warmed to room temperature (20-30°C) and stirred for an additional 4-12 hours.
This procedure is based on optimized conditions derived from extensive research on related pyrazole derivatives, as shown in Table 1:
Table 1: Optimized Conditions for Sulfonylation of Pyrazole Derivatives
| Entry | Reagent System | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chlorosulfonic acid | DCM | 12 | 20 | 78 |
| 2 | Chlorosulfonic acid, thionyl chloride | Chloroform | 12 | 60 | 90 |
| 3 | Chlorosulfonic acid | Chloroform | 8 | 40 | 83 |
| 4 | Chlorosulfonic acid, thionyl chloride | DCM | 10 | 50 | 85 |
Alternative Synthetic Routes
Two-Step Procedure via Sulfonic Acid Intermediate
An alternative approach involves first generating the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride:
- 3-Cyclopentyl-1-methyl-1H-pyrazole is treated with chlorosulfonic acid at a controlled temperature (0-10°C).
- The reaction temperature is raised to 20-30°C and maintained for 4 hours.
- The reaction mixture is then treated with thionyl chloride at 20-30°C.
- The mixture is stirred for an additional 2-4 hours to complete the conversion.
- After cooling, the reaction mass is carefully poured onto ice and extracted with dichloromethane.
- The organic layer is washed with sodium bicarbonate solution, dried, and concentrated to obtain the crude product.
This approach is particularly useful when working with acid-sensitive substrates, as it allows for milder initial conditions.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the sulfonylation reaction. Chlorinated solvents have proven most effective for this transformation, as summarized in Table 2:
Table 2: Effect of Solvent on Sulfonylation of Pyrazole Derivatives
| Solvent | Reaction Time (h) | Temperature Range (°C) | Yield (%) | Observations |
|---|---|---|---|---|
| Chloroform | 12 | 0-60 | 90 | Optimal conditions, high yield |
| Dichloromethane | 12 | 0-50 | 78-85 | Good yield, longer reaction time |
| THF | 16 | 0-50 | 70-75 | Moderate yield, some side reactions |
| Acetonitrile | 18 | 0-60 | 65-70 | Increased side product formation |
Chloroform consistently demonstrates superior performance due to its ability to stabilize reaction intermediates and promote clean conversion to the desired sulfonyl chloride product.
Temperature Effects
Temperature control is critical for the successful synthesis of this compound. The reaction typically follows a temperature profile as shown in Table 3:
Table 3: Temperature Profile for Optimal Sulfonylation
| Reaction Stage | Temperature Range (°C) | Duration | Purpose |
|---|---|---|---|
| Initial addition | -20 to 0 | 30-60 min | Control exotherm, minimize side reactions |
| Primary reaction | 0 to 20 | 2-4 h | Initial sulfonation |
| Completion phase | 20 to 60 | 4-8 h | Complete conversion and formation of sulfonyl chloride |
| Cooling | 20 to 0 | Prior to workup | Prepare for safe aqueous workup |
The initial low temperature is crucial to minimize side reactions that can occur due to the highly exothermic nature of the chlorosulfonation process.
Catalyst and Reagent Optimization
While chlorosulfonic acid serves as the primary reagent for sulfonylation, various additives and catalysts have been investigated to enhance the efficiency of the reaction. Table 4 presents findings from research on related heterocyclic systems:
Table 4: Effect of Additives and Catalysts on Sulfonylation Reaction
| Additive/Catalyst | Molar Ratio | Effect on Yield (%) | Effect on Selectivity |
|---|---|---|---|
| Thionyl chloride | 1.3:1 to substrate | +10-15% | Improved conversion to sulfonyl chloride |
| Sulfuric acid | 0.1:1 to substrate | +3-5% | Minimal effect |
| Pyridine (catalytic) | 0.05:1 to substrate | -5% | Reduced side reactions but lower overall yield |
| Lewis acids (AlCl₃, FeCl₃) | 0.1:1 to substrate | +5-8% | Enhanced regioselectivity at 4-position |
The addition of thionyl chloride has consistently shown the most significant positive impact on both yield and product quality by facilitating the conversion of any sulfonic acid intermediates to the desired sulfonyl chloride.
Purification and Characterization
Purification Procedures
The crude this compound typically requires purification to remove side products and unreacted starting materials. The following procedures have proven effective:
- Extraction : The reaction mixture is poured onto ice, and the product is extracted with dichloromethane or chloroform.
- Washing : The organic phase is washed with cold 5% sodium bicarbonate solution to remove acidic impurities.
- Drying : The organic phase is dried over anhydrous sodium sulfate.
- Concentration : The solvent is removed under reduced pressure at temperatures below 50°C to prevent decomposition.
- Crystallization : If necessary, the product can be recrystallized from appropriate solvent mixtures such as hexane/ethyl acetate.
Column chromatography using silica gel with hexane/ethyl acetate gradient elution can be employed for challenging purifications, typically yielding 65-72% of pure product.
Analytical Characterization
The purity and structure of this compound can be confirmed through various analytical techniques:
- Melting Point : Characteristic melting behavior
- IR Spectroscopy : Key bands at ~1380-1340 cm⁻¹ and ~1170-1155 cm⁻¹ (S=O stretching), ~750-700 cm⁻¹ (S-Cl stretching)
- ¹H NMR : Characteristic signals for the pyrazole C-H (~7.5-7.7 ppm), N-methyl (~3.8-4.0 ppm), and cyclopentyl protons
- ¹³C NMR : Diagnostic signals for the pyrazole carbons, including the carbon bearing the sulfonyl chloride group (~140-145 ppm)
- Mass Spectrometry : Molecular ion peak at m/z 248.73 and characteristic fragmentation pattern
Industrial Production Methods
For larger-scale synthesis of this compound, several modifications to laboratory procedures are typically implemented:
Continuous Flow Processes
Continuous flow reactors improve scalability and safety by automating reagent addition and temperature control. Key advantages include:
- Better heat dissipation during the exothermic chlorosulfonation reaction
- Precise control of reaction parameters
- Reduced exposure to hazardous reagents
- Improved consistency between batches
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of various compounds with biological activity:
Sulfonamide Derivatives
The primary application involves the conversion to sulfonamides via reaction with amines. This transformation typically proceeds under the following conditions:
- The sulfonyl chloride (1.0 equiv.) and an appropriate amine (1.05-1.5 equiv.) are combined in a suitable solvent.
- A base such as triethylamine or diisopropylethylamine (1.5-3.0 equiv.) is added to neutralize the HCl generated.
- The reaction is conducted at temperatures ranging from 0°C to room temperature.
- Following completion, the product is isolated by conventional workup and purification methods.
The resulting sulfonamides have shown promise in various therapeutic areas, including enzyme inhibition and modulation of biochemical pathways.
Other Transformations
Beyond sulfonamide formation, the sulfonyl chloride moiety can undergo various other transformations:
- Reduction to thiols or sulfides
- Conversion to sulfonate esters
- Reaction with alcohols to form sulfonic acid esters
- Palladium-catalyzed coupling reactions
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: It can also undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride serves as a precursor for developing new pharmaceuticals, particularly those targeting inflammatory pathways and cancer. Its unique structural features allow it to interact effectively with biological targets, leading to various pharmacological effects .
Biological Activity:
Research indicates that derivatives of this compound can exhibit anti-inflammatory and anticancer properties. For instance, studies have shown that certain derivatives can inhibit specific enzymes and receptors involved in inflammatory responses and tumor growth . The sulfonyl chloride group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity .
Organic Synthesis
Building Block for Complex Molecules:
The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds and bioactive sulfonamide derivatives. Its sulfonyl chloride functionality makes it a versatile reagent in organic synthesis, facilitating the formation of more complex structures through nucleophilic substitution reactions.
Synthesis Pathways:
The synthesis typically involves the reaction of 3-cyclopentyl-1-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. This multi-step process allows for high specificity and yield in producing the desired sulfonyl chloride derivative .
Agricultural Applications
Pesticide Development:
There is potential for this compound to be developed into agrochemicals, particularly pesticides. Its biological activity against specific pests suggests that it could be effective in managing agricultural challenges related to pest control.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the applications of this compound:
- Anticancer Activity: A study demonstrated that derivatives exhibited significant antiproliferative effects against various cancer cell lines with IC50 values indicating their potency .
- Antimicrobial Properties: Research has shown that some derivatives possess antibacterial and antifungal activities against pathogens such as E. coli and S. aureus, suggesting their potential use in treating infections .
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes associated with inflammatory diseases, making it a candidate for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .
Comparison with Similar Compounds
Structural Features
The structural uniqueness of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride lies in its combination of substituents:
- Cyclopentyl group: A five-membered cycloalkane, which introduces steric bulk and influences molecular conformation.
- Sulfonyl chloride (-SO₂Cl) : A highly electrophilic group, contrasting with sulfanyl (-S-) or sulfonate (-SO₃⁻) substituents. For instance, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () contains a sulfanyl group, which is less reactive and participates in different bonding interactions (e.g., weaker hydrogen bonding vs. covalent reactivity of -SO₂Cl).
Table 1: Structural Comparison of Pyrazole Derivatives
Pharmacological Properties
- Pyrazole-sulfanyl derivatives () : Exhibit antiarrhythmic, sedative, and hypoglycemic properties, likely due to sulfanyl-mediated enzyme interactions.
- Trifluoromethyl-pyrazole derivatives () : The -CF₃ group enhances metabolic stability and bioavailability, common in agrochemicals and antivirals.
Crystallographic and Computational Analysis
Crystallographic tools like SHELX , ORTEP-3 , and Mercury are critical for comparing molecular conformations and packing:
- Target compound : Predicted to exhibit tighter packing due to the planar pyrazole ring and polar -SO₂Cl group, fostering dipole-dipole interactions.
- Cyclohexyl-substituted analog () : Chair-conformed cyclohexyl groups create steric hindrance, reducing packing efficiency compared to cyclopentyl analogs.
- Software insights : SHELX refines bond lengths/angles with precision (e.g., C-S bond in sulfonyl chloride: ~1.77 Å vs. C-S in sulfanyl: ~1.82 Å) , while Mercury visualizes voids and hydrogen-bonding networks .
Biological Activity
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound notable for its diverse biological activities. Its unique structure, characterized by the presence of a cyclopentyl group and a sulfonyl chloride functional group, enhances its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₃H₁₉ClN₂O₃S
- Molecular Weight : Approximately 320.83 g/mol
- Functional Group : Sulfonyl chloride
The sulfonyl chloride group contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis and a potential pharmacophore in drug development.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes, leading to various pharmacological effects. Notably, the compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from pyrazole derivatives have shown remarkable activity against various microorganisms, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 - 250 |
| Escherichia coli | 62.5 - 125 |
| Klebsiella pneumoniae | 31.25 - 250 |
| Pseudomonas aeruginosa | 62.5 - 125 |
| Candida albicans | 31.25 - 62.5 |
These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory and Anticancer Properties
Research indicates that this compound may also possess anti-inflammatory and anticancer properties. The compound's structural features allow it to interact effectively with biological targets involved in inflammatory responses and cancer cell proliferation. For instance, studies have suggested that derivatives can inhibit specific pathways associated with tumor growth and inflammation.
Case Studies
Several case studies have explored the biological effects of similar pyrazole compounds:
-
Antimicrobial Efficacy :
A study evaluated various pyrazole derivatives for their antimicrobial activities against multiple pathogens. The results showed that certain derivatives exhibited potent activity comparable to established antibiotics, indicating their therapeutic potential . -
Anticancer Activity :
Another investigation focused on the anticancer properties of pyrazole derivatives, revealing that some compounds induced apoptosis in cancer cell lines through modulation of key signaling pathways such as PI3K/Akt and ERK1/2 .
Q & A
Basic: What are the standard synthetic routes for 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, and what reaction conditions are critical for optimal yield?
The compound is typically synthesized via sulfonation of 3-cyclopentyl-1-methyl-1H-pyrazole using chlorosulfonic acid under controlled conditions. Key considerations include:
- Temperature : Maintain 0–5°C to prevent decomposition of the sulfonyl chloride group.
- Stoichiometry : Use excess chlorosulfonic acid (1.2–1.5 equivalents) to drive the reaction to completion.
- Purification : Isolate the product via recrystallization from non-polar solvents (e.g., hexane) to remove unreacted reagents .
Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase .
Basic: Which spectroscopic methods are recommended for characterizing this compound, and what key spectral features confirm its structure?
- ¹H/¹³C NMR : Pyrazole ring protons appear as distinct singlets (δ 7.8–8.2 ppm for H-5), while cyclopentyl groups show multiplet signals (δ 1.5–2.5 ppm). The sulfonyl chloride group does not directly contribute to proton signals but deshields adjacent carbons .
- IR Spectroscopy : Strong S=O stretching vibrations at 1360–1380 cm⁻¹ and 1170–1190 cm⁻¹ confirm the sulfonyl chloride moiety .
- Mass Spectrometry : Molecular ion peaks at m/z 248.73 (M⁺) align with the molecular formula C₉H₁₃ClN₂O₂S .
Advanced: How can researchers optimize the sulfonation step to minimize by-products when synthesizing this sulfonyl chloride?
By-products often arise from over-sulfonation or hydrolysis. Optimization strategies include:
- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.
- Stepwise Addition : Add chlorosulfonic acid dropwise to the pyrazole derivative to control exothermicity and reduce side reactions.
- Post-Reaction Quenching : Rapidly cool the reaction mixture to 0°C after completion and neutralize residual acid with ice-cold sodium bicarbonate .
Advanced: What strategies are effective in resolving contradictions in reported biological activities of sulfonamide derivatives derived from this compound?
Discrepancies in bioactivity data may stem from impurities or structural variations. Mitigation approaches include:
- Purity Validation : Use high-resolution LC-MS to confirm compound integrity (>98% purity).
- Standardized Assays : Compare results against a common reference inhibitor (e.g., acetazolamide for carbonic anhydrase studies).
- Crystallographic Analysis : Resolve structural ambiguities via single-crystal X-ray diffraction to confirm substitution patterns .
Advanced: How does the introduction of cyclopentyl and methyl groups influence the reactivity of the pyrazole ring in nucleophilic substitution reactions?
- Steric Effects : The cyclopentyl group at N-1 increases steric hindrance, slowing reactions at the 4-position. This necessitates longer reaction times for sulfonamide formation compared to less hindered analogs.
- Electronic Effects : The electron-donating methyl group at C-3 stabilizes the pyrazole ring, reducing electrophilicity at the sulfonyl chloride. Reactivity can be enhanced using polar aprotic solvents (e.g., DMF) to stabilize transition states .
Basic: What are common derivatives synthesized from this compound, and what are their applications in medicinal chemistry?
- Sulfonamides : React with amines (e.g., benzylamine) to form enzyme inhibitors (e.g., carbonic anhydrase IX inhibitors).
- Sulfonate Esters : Generated via alcoholysis for prodrug development.
- Thioesters : Used in peptide coupling reactions to study protease activity .
Advanced: What experimental approaches are used to determine the crystal structure of derivatives, and what challenges arise during data collection?
- Single-Crystal X-Ray Diffraction : Crystals are grown via slow evaporation from methanol/water mixtures. Challenges include:
Advanced: How do variations in reaction solvents and catalysts affect the synthesis of sulfonamide derivatives from this sulfonyl chloride?
- Solvent Polarity : Polar solvents (e.g., DCM) improve solubility but may slow reaction kinetics. Non-polar solvents (toluene) favor faster reactions but risk precipitation.
- Catalysts : Tertiary amines (e.g., triethylamine) accelerate nucleophilic substitution by scavenging HCl. However, excess base can hydrolyze the sulfonyl chloride, requiring precise stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
